molecular formula C22H30N2O5 B12985265 (4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate

(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate

Cat. No.: B12985265
M. Wt: 402.5 g/mol
InChI Key: LTSURGBROHPJHY-JTSKRJEESA-N
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Description

(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-b]pyridine core. This can be achieved through a series of cyclization reactions, followed by the introduction of the tert-butyl, ethyl, and benzyl groups under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate: Unique due to its specific substituents and stereochemistry.

    Pyrrolo[3,4-b]pyridine derivatives: Similar core structure but different substituents.

    Octahydro-1H-pyrrolo[3,4-b]pyridine derivatives: Similar core structure but different oxidation states or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

1-O-tert-butyl 4a-O-ethyl (4aS,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate

InChI

InChI=1S/C22H30N2O5/c1-5-28-19(26)22-15-23(13-16-9-7-6-8-10-16)14-17(22)24(12-11-18(22)25)20(27)29-21(2,3)4/h6-10,17H,5,11-15H2,1-4H3/t17-,22-/m0/s1

InChI Key

LTSURGBROHPJHY-JTSKRJEESA-N

Isomeric SMILES

CCOC(=O)[C@@]12CN(C[C@@H]1N(CCC2=O)C(=O)OC(C)(C)C)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C12CN(CC1N(CCC2=O)C(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

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